molecular formula C42H32O9 B1665484 Viniferol D CAS No. 130518-20-6

Viniferol D

Cat. No. B1665484
M. Wt: 680.7 g/mol
InChI Key: QDEHKEFWCRAFDN-WTEBWGKASA-N
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Description

Viniferol D is a high-purity natural product with a molecular formula of C42H32O9 and a molecular weight of 680.7 g/mol . It is a type of phenol and is found in the stems of Vitis vinifera . It is a powder in its physical form .


Physical And Chemical Properties Analysis

Viniferol D is a powder in its physical form . It has a molecular weight of 680.7 g/mol . The solubility of Viniferol D is not specified .

Scientific Research Applications

Biological and Therapeutic Effects

Viniferol D, a compound related to resveratrol and part of the viniferin family, has been extensively studied for its biological effects and potential therapeutic applications. Here are some key findings:

  • Cancer Chemoprevention and Therapy : Viniferol D, similar to resveratrol, has been investigated for its cancer chemopreventive properties. It is known to suppress cellular proliferation, promote cellular differentiation, and induce apoptotic cell death, which are essential mechanisms in preventing and potentially treating cancer (Pervaiz, 2003).

  • Cardioprotective Effects : The cardioprotective effects of viniferol D, akin to those of resveratrol, have been noted in several studies. These effects include the modulation of lipid metabolism and platelet function, contributing to a reduced risk of cardiovascular diseases (Pervaiz, 2003).

  • Neuroprotective Activities : Viniferol D exhibits neuroprotective activities, particularly in protecting neurons from oxidative stress-induced damage. This is crucial for the management and potential treatment of neurodegenerative diseases (Sergi et al., 2021).

  • Anti-Inflammatory and Analgesic Properties : Studies have shown that viniferol D has significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related conditions (Aouey et al., 2016).

Skin Health and Anti-Aging

Viniferol D also plays a role in skin health and anti-aging:

  • Cutaneous Anti-Aging : Research suggests that viniferol D can slow down the skin aging process, improving skin density and echogenicity. This is significant in the field of dermatology and cosmetics for developing anti-aging therapies (Crișan et al., 2012).

  • Skin Protection and Healing : The compound has been observed to aid in skin protection and healing, particularly in the context of oxidative stress and tumor promotion, highlighting its potential in skin care products (Alam et al., 2002).

Other Potential Applications

Viniferol D has other diverse applications being explored:

  • Diabetes Management : Its potential in managing diabetes mellitus has been highlighted, suggesting that it could be beneficial in regulating blood glucose levels and managing diabetic complications (Öztürk et al., 2017).

  • ant Properties**: Viniferol D has shown efficacy against bacteria and has strong antioxidant properties, making it a candidate for developing new antimicrobial and antioxidant agents (Sahidin et al., 2017).
  • Stress Resistance in Cellular Models : The compound has demonstrated an ability to increase stress resistance properties in cellular models, which is relevant for research in cellular stress and aging (Duangjan et al., 2021).

Safety And Hazards

The safety data sheet for Viniferol D suggests that it should be stored in a sealed, cool, and dry condition . It’s important to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEHKEFWCRAFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926773
Record name 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viniferol D

CAS RN

130518-20-6
Record name Ampelopsin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
19
Citations
Y Takaya, K Terashima, KX Yan - Heterocycles: an international journal …, 2003 - cir.nii.ac.jp
(+)-Viniferol D, a New Stilbenetrimer from the Stem of Vitis vinifera 'Kyohou' | CiNii Research … (+)-Viniferol D, a New Stilbenetrimer from the Stem of Vitis vinifera 'Kyohou' … Viniferol D a …
Number of citations: 15 cir.nii.ac.jp
MY Sari, AA Kiswandono, A Susilowati, S Hadi… - chemrj.org
… Based on this analysis, the suggested compound is a stilbene namely vaticanol G/A/E or viniferol D and cotylelophenol. This study is the first to report the presence of cotylelophenol in …
Number of citations: 2 chemrj.org
M De Rosso, L Bavaresco, F De Marchi… - Nutrition and …, 2014 - content.iospress.com
… vinifera leaves, [15]), and (+)-viniferol D (reported in V. vinifera stems, [20]); the precursor ions … (+)-Viniferol D, a new stilbene trimer from the stem of Vitis vinifera ‘Kyohou’. Heterocycles. …
Number of citations: 2 content.iospress.com
R Flamini, M De Rosso, F De Marchi, A Dalla Vedova… - Metabolomics, 2013 - Springer
… The trimer (+)-viniferol D was reported in V. vinifera stems (Takaya et al. 2003). … (+)-Viniferol D, a new stilbenetrimer from the stem of Vitis vinifera ‘Kyohou’. Heterocycles, 60, 1433–1439…
Number of citations: 114 link.springer.com
T Esatbeyoglu, P Ewald, Y Yasui… - … medicine and cellular …, 2016 - hindawi.com
Dietary stilbenoids are receiving increasing attention due to their potential health benefits. However, most studies concerning the bioactivity of stilbenoids were conducted with pure …
Number of citations: 49 www.hindawi.com
R Flamini, M De Rosso - Studies in natural products chemistry, 2019 - Elsevier
Stilbenes are phytoalexins which can accumulate in vine tissues under biotic and/or abiotic elicitation. They can be produced as inducible compounds by biotic elicitation as an active …
Number of citations: 22 www.sciencedirect.com
P Waffo-Téguo, S Krisa, AD Pawlus… - … and Metabolism of …, 2013 - researchgate.net
… A [29], pallidol [30], scirpusin A [31], e-viniferin [29], e-viniferin glucoside [32], viniferifuran [33], and (À)-malibatol A [34], along with the trimers E-miyabenol C [35] and (+)-viniferol D [36] …
Number of citations: 10 www.researchgate.net
P Goufo, RK Singh, I Cortez - Antioxidants, 2020 - mdpi.com
Due to their biological activities, both in plants and in humans, there is a great interest in finding natural sources of phenolic compounds or ways to artificially manipulate their levels. …
Number of citations: 138 www.mdpi.com
AD Pawlus, P Waffo-Téguo, J Shaver, JM Mérillon - Oeno One, 2012 - oeno-one.eu
Stilbenoids are of great interest on account of their many promising biological activities, especially in regards to prevention and potential treatment of many chronic diseases associated …
Number of citations: 101 oeno-one.eu
MY Yang, ZX Shao, YT Wang, YL Hou, DK Zhu, S Chen… - Phytochemistry, 2023 - Elsevier
… that p-hydroxyphenyl (unit C 1 ) and 3,5-dihydroxy phenyl (unit C 2 ) were connected with C-7″ and C-8″, respectively, which was the major difference between 21 and (+)-viniferol D. …
Number of citations: 4 www.sciencedirect.com

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